molecular formula C22H20N2O B11505066 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)-

1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)-

Cat. No.: B11505066
M. Wt: 328.4 g/mol
InChI Key: GURBVVGASQXMGK-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 4-methoxyphenyl group and a 2-methylbenzyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)- typically involves multi-step organic reactions One common method is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-chlorobenzyl)-
  • 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-fluorobenzyl)-
  • 1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-bromobenzyl)-

Uniqueness

1H-Benzoimidazole, 2-(4-methoxyphenyl)-1-(2-methylbenzyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 4-methoxyphenyl and 2-methylbenzyl groups can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H20N2O/c1-16-7-3-4-8-18(16)15-24-21-10-6-5-9-20(21)23-22(24)17-11-13-19(25-2)14-12-17/h3-14H,15H2,1-2H3

InChI Key

GURBVVGASQXMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

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